1-Bromo-3-methoxy-2-methylpropane

Description

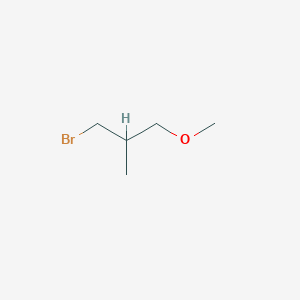

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMUEIKGCRJPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112889-79-9 | |

| Record name | 1-bromo-3-methoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxy-2-methylpropane is a halogenated ether of interest in organic synthesis and potentially as a building block in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, including what is known about its physical characteristics, synthesis, and reactivity. Due to the limited availability of experimental data for this specific isomer, information from related compounds is also presented for comparative purposes, with clear distinctions made.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available computed data for the target compound, alongside experimental data for the related isomer, 1-Bromo-3-methoxypropane, to provide context.[1][2][3]

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11BrO | PubChem[1] |

| Molecular Weight | 167.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112889-79-9 | PubChem[1] |

| SMILES | CC(CBr)COC | PubChem[1] |

Table 2: Physical Properties (Computed and Experimental)

| Property | This compound (Computed) | 1-Bromo-3-methoxypropane (Experimental) | Source |

| Boiling Point | No data available | 132 °C | ChemicalBook[4] |

| Density | No data available | 1.36 g/cm³ | ChemicalBook[4] |

| Solubility | No data available | No data available | |

| Vapor Pressure | No data available | 6.6 hPa (at 20 °C) | Sigma-Aldrich |

| Refractive Index | No data available | 1.4450-1.4490 | ChemicalBook[4] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

Reaction:

3-methoxy-2-methylpropan-1-ol + HBr → this compound + H₂O

Detailed Methodology:

-

Reactant Preparation: To a cooled (0 °C) solution of 3-methoxy-2-methylpropan-1-ol in a suitable solvent (e.g., diethyl ether or dichloromethane), slowly add a solution of hydrobromic acid (HBr) or a brominating agent such as phosphorus tribromide (PBr₃).

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period (typically several hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation to yield pure this compound.

General Protocol for Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values would be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching and bending vibrations for the alkyl groups, a C-O stretch for the ether linkage, and a C-Br stretch.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) would be expected.

-

Reactivity

The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond. As a primary alkyl halide, it is expected to readily undergo nucleophilic substitution reactions, particularly via an Sₙ2 mechanism. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles.

Common reactions include:

-

Substitution with alkoxides: to form new ethers.

-

Substitution with amines: to form substituted amines.

-

Substitution with cyanide: to form nitriles.

-

Grignard reagent formation: by reaction with magnesium metal, which can then be used in a variety of carbon-carbon bond-forming reactions.

Visualizations

Logical Relationship of Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Representative Sₙ2 Reaction Pathway

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to obtain 1-bromo-3-methoxy-2-methylpropane. The synthesis is presented as a two-step process, commencing with the selective monomethylation of 2-methyl-1,3-propanediol to yield the intermediate, 3-methoxy-2-methylpropan-1-ol, followed by the subsequent bromination of this alcohol to afford the final product. This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathways and workflows to aid in the practical application of this synthesis.

Synthesis Overview

The synthesis of this compound is proposed to be carried out in two sequential steps:

-

Step 1: Selective Monomethylation of 2-methyl-1,3-propanediol. This step involves the use of a Williamson ether synthesis to selectively methylate one of the primary hydroxyl groups of the starting diol.

-

Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol. The intermediate alcohol is then converted to the target alkyl bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃).

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | Colorless liquid | 2163-42-0 |

| 3-methoxy-2-methylpropan-1-ol | C₅H₁₂O₂ | 104.15 | Colorless liquid | 51866-93-4[1] |

| This compound | C₅H₁₁BrO | 167.04 | Colorless liquid | 112889-79-9[2] |

Experimental Protocols

Step 1: Synthesis of 3-methoxy-2-methylpropan-1-ol

This procedure is based on the principles of the Williamson ether synthesis, which is a widely used method for the preparation of ethers.[3][4] In this step, a strong base is used to deprotonate one of the hydroxyl groups of 2-methyl-1,3-propanediol, followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

Figure 1: Synthesis of 3-methoxy-2-methylpropan-1-ol.

Materials and Reagents:

-

2-methyl-1,3-propanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-methyl-1,3-propanediol (1.0 eq) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-methoxy-2-methylpropan-1-ol as a colorless liquid.

Expected Yield: The yields for Williamson ether synthesis can range from 50-95%.[3] For selective monomethylation of diols, the yield can be optimized by controlling the stoichiometry of the reagents.

Step 2: Synthesis of this compound

This step utilizes phosphorus tribromide to convert the primary alcohol of the intermediate to the corresponding alkyl bromide. This method is generally effective for primary and secondary alcohols and proceeds via an SN2 mechanism, which typically results in inversion of stereochemistry if a chiral center is present.[5][6]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials and Reagents:

-

3-methoxy-2-methylpropan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3-methoxy-2-methylpropan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.34 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield: The conversion of primary alcohols to alkyl bromides using PBr₃ generally proceeds with good to high yields.

Quantitative Data

The following tables summarize the quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | 212-214 | 1.015 |

| 3-methoxy-2-methylpropan-1-ol | C₅H₁₂O₂ | 104.15[1] | 162-164 | 0.945 |

| This compound | C₅H₁₁BrO | 167.04[2] | 158-160 | 1.35 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 3-methoxy-2-methylpropan-1-ol | ~0.9 (d, 3H), ~1.9 (m, 1H), ~3.3 (s, 3H), ~3.4-3.6 (m, 4H), ~2.5 (br s, 1H, OH) | ~16.5, ~38.0, ~59.0, ~68.0, ~75.0 | 3380 (br, O-H), 2950-2850 (C-H), 1110 (C-O)[1] |

| This compound | ~1.1 (d, 3H), ~2.1 (m, 1H), ~3.35 (s, 3H), ~3.4-3.6 (m, 4H) | ~17.0, ~39.0, ~42.0, ~59.0, ~74.0 | 2960-2850 (C-H), 1115 (C-O), 650 (C-Br) |

Note: The spectroscopic data for the target compounds are predicted based on known chemical shifts for similar functional groups and may vary slightly from experimentally obtained values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and the key transformations involved.

Figure 3: Overall workflow for the synthesis of this compound.

Figure 4: Simplified mechanisms for the key reaction steps.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be followed at all times when handling the reagents and performing the experimental procedures described herein.

References

- 1. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H11BrO | CID 21284814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-3-methoxy-2-methylpropane

Affiliation: Google Research

Abstract

This document provides a comprehensive technical overview of the chemical compound 1-Bromo-3-methoxy-2-methylpropane. It details the systematic determination of its IUPAC name, analyzes its molecular structure, and presents its known chemical and physical properties in a structured format. This guide also outlines a general synthetic approach and proposes standard characterization methodologies, serving as a foundational resource for researchers in organic synthesis and drug development.

IUPAC Nomenclature and Structural Analysis

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is derived from a set of rules that precisely describe its molecular structure. For this compound, the name is deconstructed as follows:

-

Parent Chain : The suffix "-propane" indicates that the longest continuous carbon chain in the molecule consists of three carbon atoms.

-

Substituents : The molecule contains three distinct groups attached to this propane backbone:

-

A bromine atom (Bromo- )

-

A methoxy group (-OCH₃ )

-

A methyl group (-CH₃ )

-

-

Locants (Numbering) : To assign the position of these substituents, the carbon chain is numbered to give the substituents the lowest possible set of locants. According to IUPAC rules, when multiple substituent types are present, they are listed in alphabetical order. The primary consideration for numbering is to assign the lowest number to the substituent that appears first in the name.

-

The substituents, alphabetized, are B romo, M ethoxy, and M ethyl. "Bromo" comes first. Therefore, the carbon atom bonded to the bromine is assigned position 1.

-

This numbering scheme results in the following assignments:

-

1-Bromo : The bromine atom is on carbon 1.

-

2-Methyl : The methyl group is on carbon 2.

-

3-Methoxy : The methoxy group is on carbon 3.

-

-

This systematic approach unambiguously leads to the IUPAC name This compound .

The chemical structure derived from the IUPAC name is as follows:

This structure confirms the three-carbon (propane) chain with the specified substituents at positions 1, 2, and 3.

Data Presentation: Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes computed and available data from public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BrO | PubChem |

| Molecular Weight | 167.04 g/mol | PubChem |

| Monoisotopic Mass | 165.99933 Da | PubChem |

| CAS Number | 112889-79-9 | PubChem |

| Canonical SMILES | CC(CBr)COC | PubChem |

| InChI | InChI=1S/C5H11BrO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 | PubChem |

| XLogP3 (Predicted) | 1.6 | PubChem |

| Polar Surface Area | 9.2 Ų | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published, indicating it is not a common laboratory chemical. However, a plausible synthetic route and standard characterization methods can be outlined based on fundamental principles of organic chemistry.

A logical retrosynthetic analysis suggests the compound can be prepared from commercially available starting materials. A potential two-step synthesis is proposed:

-

Step 1: Monomethylation of 2-Methyl-1,3-propanediol.

-

Reaction: 2-Methyl-1,3-propanediol is reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like sodium hydride (NaH). This is a variation of the Williamson ether synthesis. By controlling the stoichiometry (using one equivalent of the base and methylating agent), selective monomethylation can be favored to produce 3-methoxy-2-methylpropan-1-ol.

-

Methodology:

-

Dissolve 2-methyl-1,3-propanediol in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add one molar equivalent of sodium hydride (NaH) to the solution to form the alkoxide.

-

After hydrogen evolution ceases, add one molar equivalent of methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-methoxy-2-methylpropan-1-ol via fractional distillation.

-

-

-

Step 2: Bromination of 3-methoxy-2-methylpropan-1-ol.

-

Reaction: The primary alcohol is converted to the corresponding alkyl bromide using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Methodology (using PBr₃):

-

Cool the purified 3-methoxy-2-methylpropan-1-ol in an ice bath.

-

Slowly add one-third of a molar equivalent of PBr₃ dropwise, ensuring the temperature remains low.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, followed by gentle heating to drive the reaction to completion.

-

Pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer, filter, and remove the solvent.

-

Purify the final product, this compound, by vacuum distillation.

-

-

To confirm the identity and purity of the synthesized product, the following analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the number of unique protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the methoxy protons, the methyl protons, and the various methylene and methine protons on the propane chain.

-

¹³C NMR: Would identify the number of unique carbon atoms in the molecule, confirming the presence of the five distinct carbons.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₅H₁₁BrO). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Key expected peaks would include C-H stretching and bending vibrations for the alkyl groups and a characteristic C-O stretching frequency for the ether linkage.

Mandatory Visualizations

The following diagram illustrates the 2D structure of this compound.

Caption: 2D structure of this compound.

This diagram outlines the logical flow of the proposed two-step synthesis.

Caption: Proposed two-step synthetic pathway for the target compound.

References

Spectroscopic Analysis of 1-Bromo-3-methoxy-2-methylpropane and its Isomer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-methoxy-2-methylpropane and its structural isomer, 1-Bromo-2-methylpropane. Due to the limited availability of direct experimental data for this compound, this document leverages detailed spectral information from its closely related isomer to provide representative insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Bromo-2-methylpropane, an isomer of this compound. This data is presented to serve as a valuable reference for understanding the expected spectral features.

¹H NMR Data of 1-Bromo-2-methylpropane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.25 | Doublet | 2H | -CH₂Br |

| 2.05 | Multiplet | 1H | -CH(CH₃)₂ |

| 1.05 | Doublet | 6H | -CH(CH₃)₂ |

Table 1: ¹H NMR spectral data for 1-Bromo-2-methylpropane.

¹³C NMR Data of 1-Bromo-2-methylpropane

| Chemical Shift (ppm) | Assignment |

| 45.0 | -CH₂Br |

| 31.0 | -CH(CH₃)₂ |

| 22.0 | -CH(CH₃)₂ |

Table 2: ¹³C NMR spectral data for 1-Bromo-2-methylpropane.

IR Spectroscopy Data of 1-Bromo-2-methylpropane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1300-1150 | Medium | C-H wag (-CH₂X)[1][2] |

| 690-515 | Strong | C-Br stretch[1][2] |

Table 3: Key IR absorption bands for 1-Bromo-2-methylpropane.

Mass Spectrometry Data of 1-Bromo-2-methylpropane

| m/z | Relative Abundance | Assignment |

| 136, 138 | Low | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes)[3] |

| 57 | High | [C₄H₉]⁺ (loss of Br) |

| 43 | Base Peak | [C₃H₇]⁺ (isopropyl cation)[4] |

Table 4: Prominent mass spectral fragments of 1-Bromo-2-methylpropane. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio results in characteristic M and M+2 peaks.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the analyte is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a clean NMR tube.[5][6] The solution must be homogeneous and free of solid particles to ensure high-quality spectra.[6]

-

Instrumental Analysis: The NMR tube is placed in the spectrometer.[5] The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines.[5]

-

Data Acquisition: For ¹H NMR, the spectrum is referenced to an internal standard, typically tetramethylsilane (TMS), at 0.0 ppm.[7] For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.23 ppm) is often used as an internal reference.[8] Spectra are acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like alkyl halides, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.[9]

-

Instrumental Analysis: The prepared sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded.[9] The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final transmittance or absorbance spectrum. The mid-infrared region (4000-400 cm⁻¹) is typically scanned.[9]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method for relatively small organic molecules.[10] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion ([M]⁺).[10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[11]

-

Detection: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[10] The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100%.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scribd.com [scribd.com]

- 3. docbrown.info [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Bromo-3-methoxy-2-methylpropane, with a focus on its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes computed properties and data from structurally similar compounds to provide a comprehensive understanding. Furthermore, it outlines standard experimental protocols for the determination of these key physical characteristics.

Physical Properties of this compound

Quantitative data for this compound is primarily based on computational models. For comparative purposes, experimental data for the related compound, 1-Bromo-3-methoxypropane, is also presented.

| Property | This compound (Computed) | 1-Bromo-3-methoxypropane (Experimental) |

| Molecular Formula | C₅H₁₁BrO[1] | C₄H₉BrO[2] |

| Molecular Weight | 167.04 g/mol [1] | 153.02 g/mol [2] |

| Boiling Point | Not available | 121 °C at 1013 hPa, 132-133 °C[3][4] |

| Density | Not available | 1.36 g/cm³[4] |

| Flash Point | Not available | 43 °C[4] |

| Vapor Pressure | Not available | 6.6 hPa at 20 °C[4] |

Factors Influencing Physical Properties

The physical properties of alkyl halides like this compound are influenced by several factors:

-

Intermolecular Forces: The primary intermolecular forces are van der Waals dispersion forces and dipole-dipole interactions. The bromine atom increases the molecule's polarizability, leading to stronger dispersion forces compared to a corresponding alkane.[5][6][7]

-

Molecular Weight: Generally, the boiling point of alkyl halides increases with greater molecular weight.[7][8]

-

Branching: Increased branching in the carbon chain, as seen in the "iso-" structure of this compound, can lead to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, which typically results in a lower boiling point compared to its straight-chain isomers.[5][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for this determination is distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is filled with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Equilibrium: The temperature will stabilize at the boiling point of the liquid as the vapor continuously bathes the thermometer bulb and passes into the condenser.

-

Data Recording: The stable temperature reading is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point varies with pressure.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, several accurate methods are available.

Methodology 1: Pycnometry

A pycnometer is a flask with a specific, accurately known volume.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid. Care is taken to avoid air bubbles. The filled pycnometer is then weighed.

-

Temperature Control: The measurement should be performed at a constant, known temperature, as density is temperature-dependent.[9]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method can achieve high precision, often better than 0.001 g/cm³.[10]

Methodology 2: Vibrating Tube Densimeter

This instrument provides highly accurate density measurements.

-

Principle: A U-shaped tube is filled with the sample liquid and is electromagnetically excited to vibrate at its characteristic frequency.[10]

-

Measurement: This frequency is directly related to the density of the liquid in the tube. The instrument measures this frequency and converts it to a density value.[10]

-

Calibration: The instrument is calibrated using two fluids of known density.[10]

-

Advantages: This technique is rapid, requires a small sample volume, and offers a very high level of accuracy (around 0.00001 g/cm³).[10]

Visualizations

General Experimental Workflow for Alkyl Halide Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a bromoalkane from an alcohol, a common route for producing compounds like this compound.

Caption: Generalized workflow for the synthesis of a bromoalkane from an alcohol.

Logical Relationship of Factors Affecting Boiling Point

The diagram below outlines the key molecular properties that influence the boiling point of an alkyl halide.

Caption: Key molecular factors influencing the boiling point of alkyl halides.

References

- 1. This compound | C5H11BrO | CID 21284814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-Methoxypropane Manufacturers, SDS [mubychem.com]

- 4. 1-Bromo-3-methoxypropane CAS#: 36865-41-5 [m.chemicalbook.com]

- 5. Chapter 7 Notes [web.pdx.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. quora.com [quora.com]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. calnesis.com [calnesis.com]

1-Bromo-3-methoxy-2-methylpropane CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Bromo-3-methoxy-2-methylpropane, a key chemical intermediate. The document details its chemical and physical properties, CAS number for unambiguous identification, safety and hazard information, and known suppliers. Furthermore, a detailed, plausible experimental protocol for its synthesis from commercially available starting materials is presented, accompanied by workflow and relationship diagrams for enhanced clarity.

Chemical Identification and CAS Number

Proper identification is critical in research and development. This compound is registered under the following identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 112889-79-9 [1][2][3] |

| EC Number | 865-949-2[1] |

| Synonyms | Propane, 1-bromo-3-methoxy-2-methyl-[1][3] |

Chemical and Physical Properties

A summary of the key chemical and physical properties is provided below, based on computed data.

| Property | Value |

| Molecular Formula | C₅H₁₁BrO[1] |

| Molecular Weight | 167.04 g/mol [1] |

| InChI Key | HUMUEIKGCRJPBP-UHFFFAOYSA-N[1] |

| SMILES | CC(COC)CBr[1] |

Proposed Synthesis and Experimental Protocol

Reaction: 3-methoxy-2-methylpropan-1-ol + HBr → this compound + H₂O

Materials:

-

3-methoxy-2-methylpropan-1-ol

-

Sodium bromide (NaBr) or Potassium bromide (KBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-2-methylpropan-1-ol (1.0 eq) and sodium bromide (1.2 eq). Add a volume of water sufficient to dissolve the salt.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (approx. 1.2 eq) to the stirred mixture. The addition is exothermic and should be done with care to prevent excessive temperature increase.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. If two phases are not distinct, add deionized water to dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (3x volumes).

-

Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Logical Relationship of Synthesis

The synthesis follows a straightforward nucleophilic substitution pathway where the hydroxyl group of the starting alcohol is converted into a good leaving group by protonation, which is then displaced by the bromide ion.

Safety and Hazard Information

Based on GHS classifications, this compound is a hazardous substance requiring careful handling in a laboratory setting.

| Hazard Code | Classification |

| H226 | Flammable liquid and vapor[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Supplier Information

This compound is available from several chemical suppliers specializing in research and development chemicals.

| Supplier | CAS Number | Notes |

| BLD Pharm | 112889-79-9[2] | Available for research use. |

| ChemicalBook | 112889-79-9[3] | Lists multiple potential suppliers. |

Note: Availability and purity may vary. It is recommended to contact suppliers directly for current stock and specifications.

References

- 1. This compound | C5H11BrO | CID 21284814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 112889-79-9|this compound|BLD Pharm [bldpharm.com]

- 3. 112889-79-9 CAS Manufactory [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Preparation of Alkyl Bromides From Alcohols [designer-drug.com]

In-Depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-3-methoxy-2-methylpropane. As a primary alkyl bromide with a proximate ether functional group, this molecule exhibits a versatile chemical profile, primarily undergoing nucleophilic substitution and elimination reactions. This document details the theoretical framework governing its reactivity, outlines potential synthetic applications, and provides extrapolated experimental protocols based on analogous compounds. Spectroscopic data of structurally similar molecules are presented to aid in the characterization of potential reaction products.

Introduction

This compound is a functionalized alkyl halide of interest in organic synthesis due to its bifunctional nature. The presence of a reactive C-Br bond and a coordinating ether moiety allows for a range of chemical transformations, making it a potential building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Understanding the factors that influence the reactivity of the C-Br bond is crucial for its effective utilization in synthetic strategies.

Theoretical Reactivity of the C-Br Bond

The reactivity of this compound is primarily dictated by the nature of the C-Br bond and the overall structure of the molecule. As a primary alkyl halide, it is susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)):

-

S(_N)2 Mechanism: Given that the bromine atom is attached to a primary carbon, the S(_N)2 mechanism is the predominant pathway for nucleophilic substitution. This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group. The rate of this reaction is sensitive to steric hindrance around the reaction center. In this compound, the presence of a methyl group at the 2-position introduces some steric bulk, which may slightly hinder the approach of the nucleophile compared to a linear bromoalkane.

-

S(_N)1 Mechanism: The formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway highly unlikely for this compound under normal conditions.

Elimination Reactions (E):

-

E2 Mechanism: In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 3-methoxy-2-methylpropene. This reaction involves the abstraction of a proton from the carbon adjacent to the C-Br bond (β-hydrogen) and the simultaneous departure of the bromide ion.

-

E1 Mechanism: Similar to the S(_N)1 reaction, the E1 pathway is improbable due to the instability of the primary carbocation intermediate.

The competition between S(_N)2 and E2 reactions is a key consideration. The outcome is influenced by the nature of the nucleophile/base (strength and steric bulk), the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor S(_N)2, while strong, bulky bases in non-polar solvents at higher temperatures favor E2.

Potential Synthetic Applications

The reactivity of the C-Br bond in this compound opens up several avenues for synthetic transformations.

Williamson Ether Synthesis

This molecule is an excellent candidate for the Williamson ether synthesis, where it acts as the electrophile. Reaction with an alkoxide nucleophile will yield a new ether. This is a classic S(_N)2 reaction.[1][2]

Reaction Scheme:

Grignard Reagent Formation

Treatment of this compound with magnesium metal in an anhydrous ether solvent is expected to form the corresponding Grignard reagent, isobutoxymethylmagnesium bromide. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3]

Reaction Scheme:

Experimental Protocols (Extrapolated)

While specific experimental data for this compound is scarce in the literature, the following protocols are based on well-established procedures for analogous primary alkyl bromides.

General Protocol for Williamson Ether Synthesis

This protocol is adapted from procedures for the synthesis of ethers from primary alkyl halides.[4][5]

Materials:

-

This compound

-

Sodium alkoxide (e.g., sodium ethoxide)

-

Anhydrous ethanol

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the sodium alkoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric equivalent of this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether product.

-

Purify the product by distillation or column chromatography.

General Protocol for Grignard Reagent Formation and Reaction

This protocol is based on standard procedures for the preparation of Grignard reagents.[6][7][8]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as an activator)

-

Apparatus for reactions under inert atmosphere

-

Electrophile (e.g., benzaldehyde)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Gently heat the flask under a stream of nitrogen to activate the magnesium (the iodine will sublime and then the color will fade).

-

Allow the flask to cool to room temperature.

-

Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is often indicated by the appearance of turbidity and gentle refluxing.

-

Once the reaction has started, add the remaining alkyl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent in an ice bath and add a solution of the electrophile in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or distillation.

Quantitative Data (Illustrative)

| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| S(_N)2 | Sodium Ethoxide | Ethanol | Reflux | Ethyl isobutyl ether | ~70-80 | [9] |

| Grignard Formation | Mg | Diethyl ether | Reflux | Isobutylmagnesium bromide | >90 | [3] |

| Elimination (E2) | Potassium tert-butoxide | tert-Butanol | Reflux | Isobutylene | >85 | [9] |

Spectroscopic Data for Structural Analogs

Characterization of products derived from this compound can be aided by comparing their spectroscopic data with that of structurally similar compounds.

Table 1: Spectroscopic Data for 1-Bromo-2-methylpropane

| Spectroscopic Technique | Key Features |

| ¹H NMR | Three distinct signals with an integration ratio of 6:2:1. |

| ¹³C NMR | Three distinct signals corresponding to the three different carbon environments. |

| Mass Spectrometry | Parent molecular ion peaks at m/z 136 and 138 (due to ⁷⁹Br and ⁸¹Br isotopes). The base peak is typically at m/z 57. |

| Infrared Spectroscopy | C-H stretching (~2845-2975 cm⁻¹), C-H bending (~1270-1480 cm⁻¹), and a characteristic C-Br stretching absorption in the fingerprint region (~500-750 cm⁻¹).[7] |

Signaling Pathways and Experimental Workflows (Visualized)

Diagram 1: Competing S(_N)2 and E2 Pathways

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

Diagram 2: Experimental Workflow for Williamson Ether Synthesis

Caption: A typical experimental workflow for the Williamson ether synthesis.

Diagram 3: Logical Relationship for Grignard Reagent Formation

Caption: Logical flow for the formation and reaction of the Grignard reagent.

Conclusion

This compound is a versatile substrate for organic synthesis, primarily undergoing S(_N)2 and E2 reactions. The C-Br bond can be readily displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on the well-established principles of alkyl halide chemistry. The provided extrapolated protocols and comparative data serve as a valuable resource for researchers and drug development professionals in designing synthetic routes that utilize this promising building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. nbinno.com [nbinno.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

Navigating Organic Synthesis: A Technical Guide to the Potential Applications of 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxy-2-methylpropane, a halogenated ether, presents itself as a versatile, yet underexplored building block in the landscape of organic synthesis. While specific documented applications of this reagent are scarce, its structural features—a primary alkyl bromide and a methoxy ether functional group—suggest a rich potential for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the predicted reactivity and potential applications of this compound, drawing parallels from the well-established chemistry of analogous compounds such as 1-bromo-2-methylpropane and 1-bromo-3-methoxypropane. The content herein is designed to equip researchers and professionals in drug development with the foundational knowledge to harness this reagent in the synthesis of novel chemical entities.

Introduction: Unveiling the Synthetic Potential

The quest for novel bioactive molecules and advanced materials is intrinsically linked to the development and application of unique chemical building blocks. This compound (CAS No. 112889-79-9) is one such molecule that, despite its commercial availability, remains largely unexploited in the synthetic literature. Its structure combines the reactivity of a primary alkyl halide with the stability and electronic influence of an ether linkage, making it an attractive synthon for introducing a methoxyisobutyl moiety into a target molecule.

This guide will explore the potential applications of this compound by examining the fundamental reactions characteristic of its constituent functional groups. The primary focus will be on nucleophilic substitution reactions, including Williamson ether synthesis and alkylation of various nucleophiles, as well as the formation of organometallic reagents.

Predicted Chemical Reactivity and Applications

Based on the established principles of organic chemistry and the known reactivity of structurally similar alkyl bromides, this compound is expected to readily participate in a variety of synthetic transformations.

Nucleophilic Substitution (SN2) Reactions

The primary carbon-bromine bond in this compound is susceptible to backside attack by a wide range of nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of a methyl group at the 2-position introduces some steric hindrance, which may slightly decrease the reaction rate compared to unbranched primary alkyl halides. However, SN2 reactions are still expected to be a major reaction pathway.

General Workflow for SN2 Reactions:

An In-depth Technical Guide to 1-Bromo-3-methoxy-2-methylpropane: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-Bromo-3-methoxy-2-methylpropane, a key building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and explores its application as a crucial intermediate in the synthesis of therapeutic agents, supported by experimental data and visualizations.

Chemical and Physical Properties

This compound is a functionalized alkyl halide with the chemical formula C5H11BrO.[1] Its structure incorporates a bromine atom, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack, a feature extensively utilized in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Bromo-3-methoxypropane | 1-Bromo-2-methylpropane |

| CAS Number | 112889-79-9[1] | 36865-41-5[2] | 78-77-3 |

| Molecular Formula | C5H11BrO[1] | C4H9BrO[2] | C4H9Br |

| Molecular Weight | 167.04 g/mol [1] | 153.02 g/mol [2] | 137.02 g/mol |

| Boiling Point | Not available | 121 °C / 1013 hPa[2] | 91-93 °C |

| Density | Not available | 1.36 g/cm³[2] | 1.264 g/cm³ |

| Flash Point | Not available | 43 °C[2] | 18 °C |

Synthesis of this compound

Synthesis of the Precursor: 3-methoxy-2-methylpropan-1-ol

The precursor alcohol can be synthesized via the electrophilic addition of methanol to 2-methylpropene in the presence of an acid catalyst.[3]

Proposed Bromination of 3-methoxy-2-methylpropan-1-ol

The conversion of the primary alcohol, 3-methoxy-2-methylpropan-1-ol, to this compound can be achieved using hydrobromic acid and a dehydrating agent like sulfuric acid. This method is effective for the synthesis of similar primary alkyl bromides, such as 1-bromo-2-methylpropane from isobutanol.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-methoxy-2-methylpropan-1-ol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Dichloromethane

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction flask, add 3-methoxy-2-methylpropan-1-ol (1.0 eq).

-

Add 48% hydrobromic acid (2.5 eq).

-

Slowly add concentrated sulfuric acid (1.0 eq) while cooling the reaction mixture in an ice bath.

-

Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash twice with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield this compound.

Table 2: Proposed Synthesis Reaction Data

| Reactant | Molar Eq. | Purity | Expected Yield |

| 3-methoxy-2-methylpropan-1-ol | 1.0 | >98% | - |

| 48% Hydrobromic acid | 2.5 | 48% | - |

| Concentrated Sulfuric acid | 1.0 | 98% | - |

| Product | ~40-50% (based on similar reactions[4]) |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds like 1-bromo-2-methylpropane.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Doublet for the two methyl groups. - Multiplet for the methine proton. - Doublet for the methylene group attached to the bromine. - Singlet for the methoxy protons. - Multiplet for the methylene group attached to the ether oxygen. |

| ¹³C NMR | - Signal for the methyl carbons. - Signal for the methine carbon. - Signal for the carbon attached to bromine. - Signal for the methoxy carbon. - Signal for the methylene carbon of the ether. |

| IR Spectroscopy | - C-H stretching vibrations (~2850-2970 cm⁻¹). - C-O stretching of the ether (~1100 cm⁻¹). - C-Br stretching vibrations (~500-750 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peaks (M+ and M+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 166 and 168. - Fragmentation patterns corresponding to the loss of Br, OCH₃, and other alkyl fragments.[5] |

Applications in Drug Development: Synthesis of Brinzolamide

This compound and its close analog, 1-bromo-3-methoxypropane, are valuable intermediates in the synthesis of the carbonic anhydrase inhibitor, Brinzolamide, which is used to treat glaucoma.[6][7] The bromoalkane is used as an alkylating agent to introduce the 3-methoxypropyl side chain onto a sulfonamide intermediate.

Experimental Protocol: Alkylation Step in Brinzolamide Synthesis

A patent describes the alkylation of a thieno-thiazine-sulfonamide intermediate (Compound II) with 1-bromo-3-methoxypropane to yield a key precursor to Brinzolamide (Compound III).[7]

Materials:

-

Compound II (sulfonamide intermediate)

-

1-bromo-3-methoxypropane

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate

-

Benzyltriethylammonium chloride

-

Potassium iodide

-

Toluene

-

n-Heptane

Procedure:

-

Dissolve Compound II (0.42 mol) in 2 L of dimethyl sulfoxide in a 5 L three-necked round-bottomed flask.

-

Add potassium carbonate (0.83 mol), benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

-

Heat the mixture to 70-80 °C.

-

Slowly add 1-bromo-3-methoxypropane (0.6 mol) to the reaction mixture.

-

Maintain the reaction temperature at 70-80 °C until completion.

-

After completion, transfer the mixture to a separatory funnel and add water and toluene for extraction.

-

Collect the upper toluene layer, wash, dry, and concentrate.

-

Recrystallize the product from n-heptane to obtain Compound III.

Table 4: Quantitative Data for the Alkylation Step in Brinzolamide Synthesis[7]

| Reactant/Product | Amount | Moles | Purity (HPLC) | Yield |

| Compound II | 100 g | 0.42 | - | - |

| 1-bromo-3-methoxypropane | 64 g | 0.6 | - | - |

| Compound III | 111.2 g | - | 98.8% | 86% |

Visualization of the Synthetic Workflow

The following diagram illustrates the key alkylation step in the synthesis of a Brinzolamide intermediate.

Caption: Alkylation of a sulfonamide intermediate in Brinzolamide synthesis.

Logical Relationships in Reactivity

The primary reactivity of this compound is dictated by the presence of the bromine atom, which makes the primary carbon an electrophilic center. This allows for facile nucleophilic substitution reactions, particularly SN2 reactions with a variety of nucleophiles.

Caption: SN2 reactivity of this compound.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its synthesis from readily available starting materials and its predictable reactivity as an alkylating agent make it an important tool for medicinal chemists. Further research into its applications and the development of more direct and efficient synthetic routes will continue to enhance its utility in the field of drug discovery and development.

References

- 1. This compound | C5H11BrO | CID 21284814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-methoxypropane for synthesis 36865-41-5 [sigmaaldrich.com]

- 3. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]

- 4. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C5H11BrO) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. A kind of synthetic method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Formation of (3-methoxy-2-methylpropyl)magnesium bromide

Application Notes

Introduction

Grignard reagents are powerful tools in organic synthesis, valued for their ability to form new carbon-carbon bonds.[1][2] These organomagnesium halides (R-Mg-X) act as potent nucleophiles and strong bases.[1] The specific Grignard reagent derived from 1-bromo-3-methoxy-2-methylpropane, namely (3-methoxy-2-methylpropyl)magnesium bromide, is a valuable synthon for introducing a functionalized, branched C5 alkyl chain into a target molecule. The presence of the methoxy group offers potential for further synthetic manipulations, making this reagent particularly useful in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[3]

Principle of Reaction

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[4] In the case of this compound, the magnesium inserts into the C-Br bond, which is more reactive than C-O or C-H bonds. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), which solvates and stabilizes the forming Grignard reagent.[2][4] The carbon atom bound to magnesium becomes highly nucleophilic due to the polarity of the C-Mg bond.[2][5]

Key Experimental Considerations

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic compounds like water, alcohols, and even atmospheric moisture.[4][5] The presence of water will quench the reagent, forming an alkane and magnesium hydroxide salts, thus reducing the yield. All glassware must be rigorously dried, and anhydrous solvents must be used.[5][6]

-

Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[2][4] Activation is often necessary to expose a fresh metal surface. Common methods include mechanical crushing, sonication, or chemical activation with agents like iodine (I₂), 1,2-dibromoethane, or methyl iodide.[2][4]

-

Solvent Choice: Ethereal solvents are crucial for Grignard reagent formation.[2][4] They are non-protic and effectively solvate the magnesium center of the reagent, forming a stable complex. THF is generally a better solvent than diethyl ether for less reactive halides but the choice depends on the specific substrate and reaction conditions.

-

Initiation and Temperature Control: The reaction can have an induction period, after which it can become vigorously exothermic.[2] Careful control of the addition rate of the alkyl halide and external cooling may be required to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling (dimerization of the alkyl group).[7]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | (e.g., Sigma-Aldrich) | Store under inert gas. |

| Magnesium Turnings | ≥99.5% | (e.g., Sigma-Aldrich) | |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | (e.g., Sigma-Aldrich) | Freshly distilled from Na/benzophenone. |

| Iodine (I₂) | ACS Reagent | (e.g., Fisher Sci) | For activation. |

| 1,2-Dibromoethane (optional) | ≥99% | (e.g., Sigma-Aldrich) | Alternative activator. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For titration. |

| Salicylaldehyde azine | Indicator grade | (e.g., Sigma-Aldrich) | For titration. |

| Nitrogen or Argon Gas | High purity | N/A | For inert atmosphere. |

| Round-bottom flask, three-neck | --- | --- | Flame-dried before use. |

| Reflux condenser | --- | --- | Flame-dried before use. |

| Pressure-equalizing dropping funnel | --- | --- | Flame-dried before use. |

| Magnetic stirrer and stir bar | --- | --- |

Reaction Workflow Diagram

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Synthesis Protocol

Note: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous conditions.

-

Glassware Preparation: A 500 mL three-necked round-bottom flask, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel are assembled. The glassware is flame-dried under a stream of inert gas to remove all traces of moisture and then allowed to cool to room temperature.

-

Reagent Charging: The flask is charged with magnesium turnings (2.9 g, 120 mmol) and a magnetic stir bar. A single crystal of iodine is added to the flask to activate the magnesium surface. The flask is gently warmed until violet vapors of iodine are observed, then cooled.

-

Solvent Addition: 50 mL of anhydrous THF is added to the flask via cannula.

-

Substrate Preparation: In a separate, dry flask, a solution of this compound (16.7 g, 100 mmol) in 80 mL of anhydrous THF is prepared. This solution is transferred to the dropping funnel.

-

Reaction Initiation and Reflux: A small portion (~10 mL) of the halide solution is added to the stirring magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color, bubble formation on the magnesium surface, and a gentle warming of the mixture. The reaction mixture should become progressively more turbid and gray.[6] Once initiated, the remaining halide solution is added dropwise at a rate sufficient to maintain a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (water bath) may be applied.

-

Completion: After the addition is complete, the reaction mixture is stirred and heated to a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

-

Final Product: After cooling to room temperature, the resulting dark gray to brown solution of (3-methoxy-2-methylpropyl)magnesium bromide is ready for use or quantification. The reagent should not be isolated but used in situ.[5][6]

Quantification (Titration)

The concentration of the prepared Grignard reagent should be determined before use. A common method is titration against a known concentration of a non-nucleophilic acid using a colorimetric indicator.

-

Dry two 25 mL conical flasks and add 5 mL of THF and a few crystals of salicylaldehyde azine to each.

-

Carefully withdraw a 1.0 mL aliquot of the Grignard solution and add it to each flask. The solution should turn a distinct color (e.g., yellow to red).

-

Titrate each solution with a standardized 1.0 M solution of sec-butanol in xylene until the endpoint color change persists.

-

The molarity of the Grignard reagent is calculated from the volume of titrant used.

Data and Results

The yield of Grignard reagent formation can be influenced by several factors. The following table presents hypothetical data to illustrate these effects. The yield is determined by reacting the Grignard solution with an excess of a simple electrophile (e.g., CO₂) followed by an acidic workup and isolation of the resulting carboxylic acid.[6]

| Entry | Solvent | Activator | Temperature (°C) | Addition Time (min) | Hypothetical Yield (%) |

| 1 | THF | I₂ | ~65 (Reflux) | 60 | 85-95 |

| 2 | Et₂O | I₂ | ~35 (Reflux) | 60 | 80-90 |

| 3 | THF | 1,2-Dibromoethane | ~65 (Reflux) | 60 | 88-96 |

| 4 | THF | None | ~65 (Reflux) | 60 | Highly variable, <50 |

| 5 | THF (wet) | I₂ | ~65 (Reflux) | 60 | <10 |

Reaction Pathway

Caption: Formation of the Grignard reagent from its precursors.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. 3,3-Dimethoxypropylmagnesium bromide | 94042-24-7 | Benchchem [benchchem.com]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Williamson Ether Synthesis Utilizing 1-Bromo-3-methoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-bromo-3-methoxy-2-methylpropane in the Williamson ether synthesis. This primary alkyl halide is a versatile building block for the synthesis of a variety of ethers, which are of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific documented procedures for this particular reagent, the following protocols are based on established principles of the Williamson ether synthesis and are intended as a starting point for reaction optimization.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[1][2][3] this compound is an attractive substrate for this reaction due to its primary bromide, which is a good leaving group and is less sterically hindered, favoring the desired substitution reaction over competing elimination pathways.[4][5] The resulting ethers, incorporating the 2-methyl-3-methoxypropyl moiety, have potential applications as pharmaceutical intermediates and scaffolds in drug discovery. While specific biological activities for ethers derived directly from this compound are not extensively documented, the ether functional group is a common feature in many biologically active molecules, including antifungal and antibacterial agents.[6][7][8]

Reaction Mechanism and Key Parameters

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. The general mechanism involves two steps:

-

Deprotonation: An alcohol or phenol is deprotonated by a strong base (e.g., sodium hydride, sodium amide) to form a highly nucleophilic alkoxide or phenoxide ion.

-

Nucleophilic Attack: The alkoxide/phenoxide ion then attacks the primary alkyl halide (this compound), displacing the bromide leaving group in a concerted step to form the ether.

Several factors influence the success and yield of the Williamson ether synthesis:

-

Substrate: Primary alkyl halides, such as this compound, are ideal as they minimize the competing E2 elimination reaction.[4][5]

-

Base: A strong base is required to generate the alkoxide/phenoxide nucleophile. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic byproduct (H\textsubscript{2}).

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are typically used as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[5]

-

Temperature: The reaction temperature can influence the reaction rate and the competition between substitution and elimination. Reactions are often heated to ensure a reasonable reaction time.

Experimental Protocols

The following are generalized protocols for the synthesis of ethers using this compound with an alcohol and a phenol.

General Synthesis of an Alkyl-(2-methyl-3-methoxypropyl) Ether

Materials:

-

Alcohol (R-OH)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO\textsubscript{4})

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH\textsubscript{4}Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO\textsubscript{4}, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

General Synthesis of an Aryl-(2-methyl-3-methoxypropyl) Ether

Materials:

-

Phenol (Ar-OH)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq) in small portions.

-

Stir the mixture at room temperature for 1 hour.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 70 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M NaOH solution, followed by water and brine.

-

Dry the organic phase over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the pure aryl ether.